2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1190391-84-4
VCID: VC2933224
InChI: InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-11-14-9-7(10(16)17)5-4-6-8(9)20-11/h7H,4-6H2,1-3H3,(H,16,17)(H,14,15,18)
SMILES: CC(C)(C)OC(=O)NC1=NC2=C(S1)CCCC2C(=O)O
Molecular Formula: C13H18N2O4S
Molecular Weight: 298.36 g/mol

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid

CAS No.: 1190391-84-4

Cat. No.: VC2933224

Molecular Formula: C13H18N2O4S

Molecular Weight: 298.36 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid - 1190391-84-4

Specification

CAS No. 1190391-84-4
Molecular Formula C13H18N2O4S
Molecular Weight 298.36 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Standard InChI InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-11-14-9-7(10(16)17)5-4-6-8(9)20-11/h7H,4-6H2,1-3H3,(H,16,17)(H,14,15,18)
Standard InChI Key QQAPPTIFMLODJN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=NC2=C(S1)CCCC2C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1=NC2=C(S1)CCCC2C(=O)O

Introduction

Structural Characteristics and Properties

The compound 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid belongs to the family of benzothiazole derivatives, specifically tetrahydrobenzothiazoles. Its structure incorporates several key elements that contribute to its chemical and biological properties. The tetrahydrobenzo[d]thiazole scaffold consists of a thiazole ring fused with a partially saturated benzene ring, creating a bicyclic structure. This core structure contains both nitrogen and sulfur heteroatoms, which contribute to its unique reactivity patterns and potential for binding to biological targets.

The compound features two primary functional groups: a tert-butoxycarbonyl (Boc) protected amino group at position 2 of the thiazole ring and a carboxylic acid group at position 4 of the tetrahydrobenzene portion. The Boc protection of the amino group imparts enhanced stability compared to the unprotected analog, while the carboxylic acid provides a site for further functionalization through various coupling reactions. The position of the carboxylic acid at C-4 (rather than the more common C-6 position found in related compounds) likely imparts distinct conformational properties that could affect its biological activity profile.

Based on structural similarities to related compounds, the estimated molecular weight would be approximately 326 g/mol, with a molecular formula of C13H18N2O4S. The compound would likely appear as a crystalline solid with moderate to low water solubility but improved solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide. These properties make it suitable for various synthetic applications requiring organic media.

Key Structural Features:

Structural ElementDescriptionSignificance
Tetrahydrobenzo[d]thiazole coreBicyclic heterocyclic system with S and N atomsProvides scaffold for biological activity and synthetic versatility
tert-Butoxycarbonyl (Boc) groupCarbamate protecting group on 2-amino positionEnhances stability; serves as precursor to free amino group
Carboxylic acid at C-4Positioned on the partially saturated ringProvides site for derivatization; influences molecular conformation
Partially saturated benzene ringCyclohexene-like structure fused to thiazoleImpacts molecular flexibility and three-dimensional arrangement

Chemical Reactivity

The chemical reactivity of 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is largely determined by its functional groups and heterocyclic structure. Based on the reactivity patterns of similar compounds, several types of reactions can be anticipated.

The carboxylic acid group at position 4 can participate in typical carboxylic acid reactions, including esterification, amide formation, and reduction. These transformations provide access to a variety of derivatives with potentially enhanced or altered biological activities. The carboxylic acid can be converted to esters using alcohols under acidic conditions or via activation methods (e.g., using coupling reagents like DCC or EDC). Similarly, amides can be prepared through reaction with amines after activation of the carboxylic acid.

The Boc-protected amino group at position 2 of the thiazole ring can be deprotected under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents) to reveal the free amino group. This deprotection allows for further functionalization at this position, such as acylation, alkylation, or participation in various coupling reactions. The free amino group, once revealed, would exhibit nucleophilic character typical of aromatic amines.

The sulfur atom in the thiazole ring may undergo oxidation to form the corresponding sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and reaction conditions.

Key Reactions and Conditions:

Reaction TypeReagentsProductsConditions
Ester formationAlcohols, acid catalystCarboxylic estersReflux in appropriate solvent
Amide formationAmines, coupling agentsAmidesRoom temperature to mild heating
Boc deprotectionTFA or HClFree 2-amino compoundRoom temperature, 1-4 hours
Oxidation of sulfurH2O2, mCPBASulfoxides, sulfonesControlled temperature, stoichiometry
Reduction of carboxylic acidLiAlH4 or NaBH4AlcoholsLow temperature, anhydrous conditions
Biological ActivityPotential MechanismTherapeutic Implications
Kinase inhibitionBinding to ATP binding sitesCancer, neurodegenerative diseases
Antimicrobial activityDisruption of cellular processesInfectious diseases
Antioxidant effectsFree radical scavengingOxidative stress-related conditions
Enzyme modulationInteraction with specific binding sitesVarious metabolic disorders
Structural ElementEffect on Activity When ModifiedPotential Optimization Strategies
2-Amino groupSubstitution typically reduces activityProdrug approaches (e.g., Boc protection)
Carboxylic acid positionPosition 4 vs. 6 alters binding profileSystematic exploration of various positions
Saturation of benzene ringAffects molecular flexibilityBalance between rigidity and flexibility
Thiazole ringEssential for activityMaintain intact; consider bioisosteric replacements

Applications in Organic Synthesis

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid has potential applications as a building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds with potential biological activities. The presence of multiple functional groups provides various sites for further modifications and derivatizations.

The carboxylic acid group at position 4 can serve as a handle for the attachment of various moieties through amide or ester formation, potentially leading to compounds with enhanced biological activities or tailored physicochemical properties. This functionality allows for the incorporation of this heterocyclic system into larger molecular frameworks, such as peptides or peptidomimetics, through standard coupling chemistry.

The Boc-protected amino group provides a masked nucleophilic site that can be revealed when needed through selective deprotection. Once deprotected, the amino group can participate in various reactions, including acylation, sulfonylation, and reductive amination, leading to a diverse array of derivatives. This protection-deprotection strategy allows for selective functionalization of the molecule in a controlled manner.

The thiazole ring itself can participate in various reactions typical of aromatic heterocycles, including electrophilic substitution reactions under certain conditions. Additionally, the partially saturated benzene ring may undergo selective oxidation or functionalization reactions at unsubstituted positions, providing further opportunities for diversification.

Synthetic Applications:

ApplicationStrategyPotential Products
Peptide conjugationAmide formation via carboxylic acidPeptide-heterocycle hybrids
Combinatorial library synthesisParallel modification of multiple functional groupsDiverse analog collections
Medicinal chemistry optimizationSystematic modification to improve propertiesLead compounds with enhanced profiles
Probe developmentIncorporation of reporter groupsChemical biological tools

Comparative Analysis with Structural Analogs

A comparative analysis of 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid with its structural analogs provides insights into how minor structural changes affect properties and potential applications. The most direct comparison can be made with the positional isomer 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid, which differs only in the position of the carboxylic acid group.

Another important comparison is with the unprotected analog, 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid. The presence of the Boc protecting group significantly alters the properties of the molecule, increasing its lipophilicity and reducing the hydrogen-bonding capacity of the amino group. The Boc group also provides steric bulk that could influence the compound's interaction with biological targets and its ability to participate in certain reactions.

Comparisons can also be made with analogs having different substituents at positions 4 and 6, such as esters or amides instead of the carboxylic acid. These modifications would alter the hydrogen-bonding properties and could provide compounds with improved pharmacokinetic profiles or different biological activities.

Comparative Property Analysis:

CompoundKey DifferencesExpected Impact on Properties
2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acidCarboxylic acid at position 6 vs. 4Different 3D arrangement; altered binding profile
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acidUnprotected amino groupIncreased hydrogen bonding; reduced lipophilicity
Ester derivativesEster vs. carboxylic acidImproved cell permeability; prodrug potential
Fully aromatic analogsAromatic vs. partially saturated ringIncreased rigidity; altered binding properties

Future Research Directions

Future research on 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid could explore several promising avenues to expand understanding of its properties and potential applications. Given the limited information currently available specifically for this compound, there are numerous opportunities for comprehensive characterization and investigation of its biological activities.

A systematic structure-activity relationship study comparing the biological activities of this compound with its positional isomers (particularly the 6-carboxylic acid analog) would provide valuable insights into how the position of the carboxylic acid group affects binding to various biological targets. This could involve synthesizing a series of analogs with the carboxylic acid at different positions around the tetrahydrobenzene ring and evaluating their activities against selected targets.

Investigation of the compound's potential as a kinase inhibitor, particularly against CK2 and GSK3β, would be warranted based on the activities reported for related benzothiazole derivatives. Computational modeling studies could predict binding modes and guide the design of optimized analogs with enhanced potency or selectivity.

Exploration of synthetic methodologies for the selective functionalization of the compound, particularly at the carboxylic acid position and following deprotection of the Boc group, could expand its utility as a building block in medicinal chemistry. Development of library synthesis approaches using this scaffold could lead to the discovery of novel biologically active compounds.

Investigation of potential applications beyond medicinal chemistry, such as in materials science or as ligands in coordination chemistry, could reveal unexpected utilities for this class of compounds. The thiazole ring and carboxylic acid functionality could provide interesting binding properties for metal ions, potentially leading to applications in catalysis or sensing.

Research Priorities:

Research AreaSpecific FocusExpected Outcomes
Comprehensive characterizationDetailed spectroscopic analysisComplete structural and physicochemical profile
Biological activity screeningEnzyme inhibition assaysIdentification of primary targets
SAR studiesSystematic modification of key positionsUnderstanding of critical structural features
Synthetic methodologyOptimized routes to diverse analogsExpanded chemical space exploration
Computational modelingBinding mode predictionsRational design guidance for optimized analogs

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